((((2-(6-Pivolamino-9H-purin-9-il)etoxi)metil)fosforil)bis(oxi))bis(metileno) bis(2,2-dimetilpropanoato)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

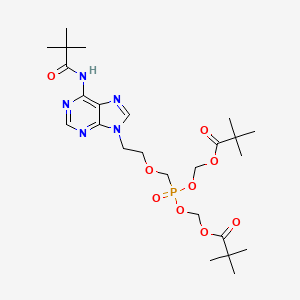

((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) is a useful research compound. Its molecular formula is C25H40N5O9P and its molecular weight is 585.595. The purity is usually 95%.

BenchChem offers high-quality ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente antiviral

El compuesto se ha mencionado en relación con su posible uso como un análogo de nucleótido terminador de cadena. Este tipo de compuesto es eficaz contra una variedad de virus, incluido el virus de la inmunodeficiencia humana (VIH), virus del herpes, virus de Epstein-Barr, retrovirus, citomegalovirus y otros virus del ADN . Actúa al terminar la elongación de la cadena de ADN viral durante la replicación, lo que inhibe la capacidad del virus para multiplicarse.

Mecanismo De Acción

Target of Action

It is identified as an impurity of adefovir dipivoxil , which is a reverse transcriptase inhibitor used in the treatment of hepatitis B . Therefore, it can be inferred that the compound might interact with similar targets as Adefovir Dipivoxil.

Mode of Action

Given its structural similarity to Adefovir Dipivoxil , it may share a similar mode of action. Adefovir Dipivoxil is a prodrug that is metabolized into its active form, Adefovir, in the body. Adefovir then inhibits viral reverse transcriptase, an enzyme crucial for the replication of hepatitis B virus .

Biochemical Pathways

Adefovir Dipivoxil interferes with the viral DNA synthesis by inhibiting the viral reverse transcriptase .

Result of Action

If it acts similarly to Adefovir Dipivoxil, it could potentially inhibit the replication of the hepatitis B virus, leading to a decrease in viral load .

Actividad Biológica

The compound ((((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) , also known by its CAS number 1416439-02-5 , is a complex organic molecule with significant potential in pharmacology, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N5O9P , and it features several functional groups including purine derivatives, phosphoryl groups, and ester functionalities. These structural characteristics suggest that the compound may interact with biological systems in unique ways, particularly in relation to nucleic acid metabolism.

While the exact mechanism of action for this compound remains to be fully elucidated, its structure indicates potential interactions with enzymes involved in nucleotide metabolism. It may act as a nucleotide analog, which could interfere with viral replication processes.

Potential Mechanisms:

- Inhibition of Viral Replication : As a purine analog, it may mimic natural nucleotides, disrupting the synthesis of viral DNA.

- Enzyme Interaction : The phosphoryl group could facilitate interactions with kinases or polymerases involved in nucleic acid synthesis.

Biological Activity

Research indicates that this compound exhibits antiviral activity , particularly against viruses such as hepatitis B. Its activity is comparable to that of Adefovir dipivoxil, a well-known antiviral medication used to treat chronic hepatitis B infections. Adefovir dipivoxil requires metabolic conversion to its active form; however, this compound may possess inherent activity without such conversion.

Comparative Biological Activity Table

| Compound Name | Activity | Target Virus | Reference |

|---|---|---|---|

| Adefovir Dipivoxil | Antiviral | Hepatitis B | |

| (((2-(6-Pivalamido-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) | Antiviral | Hepatitis B |

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that the compound inhibits the replication of hepatitis B virus (HBV). The specific IC50 values indicate effective concentrations that reduce viral load significantly.

- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully assess chronic exposure effects.

- Comparative Studies : Comparative analysis with other antiviral agents has shown that this compound may offer advantages such as reduced side effects and improved efficacy against resistant strains of HBV.

Future Directions in Research

Further research is needed to explore:

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with viral enzymes.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in human subjects.

- Analog Development : Exploring modifications to enhance potency or reduce side effects.

Propiedades

IUPAC Name |

[2-[6-(2,2-dimethylpropanoylamino)purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N5O9P/c1-23(2,3)20(31)29-18-17-19(27-12-26-18)30(13-28-17)10-11-35-16-40(34,38-14-36-21(32)24(4,5)6)39-15-37-22(33)25(7,8)9/h12-13H,10-11,14-16H2,1-9H3,(H,26,27,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPNPWRQHFUDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N5O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.